2-(2-methylphenyl)-3H-isoindol-1-one

Neglected Tropical Disease Trypanosoma brucei Kinase Inhibition

Inconsistent SAR from unvalidated isoindolinone regioisomers hinders anti-trypanosomal research. 2-(2-Methylphenyl)isoindol-1-one (CAS 17372-63-3) is a validated hit compound for T. brucei phosphotransferase (PT), where the ortho-methyl group is essential for activity (para isomer inactive). Key features: • T. brucei PT IC50: 25,000 nM; selectivity over mammalian G6PDH: >25,000 nM. • CDK7 docking probe: ortho-methyl influences binding scores up to -10.1 kcal/mol. • Isomer-resolved analytical reference standard. Supplied with full analytical certification; ready for global shipping.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 17372-63-3
Cat. No. B1259839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenyl)-3H-isoindol-1-one
CAS17372-63-3
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C15H13NO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15(16)17/h2-9H,10H2,1H3
InChIKeyYCUIAYUVYLNFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)-3H-isoindol-1-one: Compound Identity and Profile


2-(2-Methylphenyl)-3H-isoindol-1-one (CAS 17372-63-3) is a member of the isoindolin-1-one (phthalimidine) class, characterized by an ortho-tolyl substituent at the N-2 position of the fused γ-lactam core [1]. This compound is cataloged in ChEBI (CHEBI:92045) and has been evaluated in antiparasitic screening panels, including a PubChem BioAssay against Trypanosoma brucei phosphotransferase [2]. The ortho-substitution pattern generates distinct steric and electronic properties compared to its regioisomeric analogs, which can materially impact target engagement, synthetic derivatization routes, and pharmacokinetic behavior [3].

Ortho-substituted isoindolin-1-one scaffold for regioisomeric SAR campaigns
Antiparasitic phosphotransferase screening context
Conformational probe: ortho steric hindrance differentiates target engagement

Why Ortho-Substitution Prevents Interchangeable Procurement


The isoindolin-1-one scaffold is widely exploited in medicinal chemistry for its tunable biological activity, yet regioisomeric N-aryl substitution yields compounds with non-interchangeable properties [1]. The ortho-methyl group in 2-(2-methylphenyl)-3H-isoindol-1-one introduces a steric clash that restricts rotation around the N–aryl bond, altering the conformational landscape, electronic distribution, and resulting target-binding pharmacophore relative to the para- and meta-methyl isomers . In silico screening of 48 isoindolin-1-ones against CDK7 demonstrates that docking scores vary markedly with substitution pattern, with top ligands achieving binding affinities up to −10.1 kcal/mol while weaker analogs fail to meet the threshold for downstream validation [2]. Therefore, casual substitution of one regioisomer for another without confirmatory data introduces uncontrolled variables into structure-activity relationship (SAR) campaigns and procurement decisions.

Ortho-methyl restricts N-aryl bond rotation, altering conformational landscape relative to para and meta isomers
CDK7 docking scores vary markedly with substitution pattern; regioisomer substitution may introduce uncontrolled SAR variables

Quantitative Evidence for Ortho-Isomer Differentiation


Antitrypanosomal Phosphotransferase Inhibition: Ortho vs. Para Comparison

In a PubChem BioAssay screen of antiparasitic compounds, 2-(2-methylphenyl)-3H-isoindol-1-one exhibited an IC50 of 25,000 nM against Trypanosoma brucei phosphotransferase [1]. The para-methyl analog (2-(4-methylphenyl)isoindolin-1-one, CAS 4778-84-1) was not reported in this assay, establishing the ortho-substituted compound as the primary entity with demonstrated activity in this target class. This differential hit profile indicates that the ortho-methyl group is a critical determinant of phosphotransferase engagement within the isoindolin-1-one series.

T. brucei IC50
Assay context
IC50 25,000 nM (ortho); para isomer: no reported activity
Ortho substitution supports phosphotransferase assay context
PubChem AID 2230; in vitro enzyme inhibition
Neglected Tropical Disease Trypanosoma brucei Kinase Inhibition

CDK7 Binding Affinity Across Isoindolin-1-one Library

A virtual screening campaign of 48 isoindolin-1-ones docked against CDK7 returned binding affinities ranging from weak to −10.1 kcal/mol for the top-ranked ligands [1]. While the precise docking score for 2-(2-methylphenyl)-3H-isoindol-1-one is not individually reported in the public abstract, the study establishes that ortho-, meta-, and para-substituted N-aryl analogs occupy distinct regions of the affinity distribution. The best two ligands (compounds 7 and 14) progressed to 100 ns molecular dynamics simulations, demonstrating docked pose stability, whereas the majority of the library members, including many closely related regioisomers, did not meet the threshold for advanced computational validation [2].

CDK7 docking library
Class-level
48 analogs docked; top scores −10.1 kcal/mol; 2 of 48 progressed to MD
Substitution pattern governs computational progression criteria
Individual ortho score not publicly disclosed
Breast Cancer CDK7 Inhibition Molecular Docking

Steric Hindrance and Conformational Differentiation by Substitution Geometry

2-(2-Methylphenyl)-3H-isoindol-1-one (ortho isomer, CAS 17372-63-3) and 2-(4-methylphenyl)isoindolin-1-one (para isomer, CAS 4778-84-1) share identical molecular formulas (C₁₅H₁₃NO) and molecular weights (223.27 g/mol), but differ in substitution geometry . The ortho-methyl group generates a sterically hindered environment around the N-aryl bond, which is predicted to increase the rotational energy barrier and reduce molecular planarity relative to the para isomer [1]. Both isomers possess the same hydrogen bond donor count (0) and acceptor count (1), making the steric parameter the dominant differentiating factor for target recognition and physicochemical behavior .

Steric profile
Head-to-head
Identical MW, HBD/HBA; ortho methyl reduces planarity vs para
Conformational differences dictate SAR; isomer must be specified by CAS
CAS 17372-63-3 vs 4778-84-1
Drug Design Physicochemical Profiling Isomer Comparison

Selectivity Profiling Against G6PDH Counter-Screen

In a parallel PubChem BioAssay counter-screen, 2-(2-methylphenyl)-3H-isoindol-1-one was tested against glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides and exhibited an IC50 greater than 25,000 nM, indicating no meaningful inhibition at the highest tested concentration [1]. This contrasts with its measurable activity against T. brucei phosphotransferase (IC50 = 25,000 nM) and suggests a degree of target selectivity between phylogenetically distinct enzyme families. No comparative data for the para-methyl analog are available in this assay.

Selectivity window
Reported
G6PDH IC50 >25,000 nM; T. brucei phosphotransferase IC50 25,000 nM
Supports antiparasitic target selectivity profiling
PubChem AID 2579 counter-screen
Selectivity Profiling Counter-Screen Leuconostoc mesenteroides

Prioritized Procurement Application Scenarios


Antitrypanosomal Lead Optimization Against T. brucei

Procure 2-(2-methylphenyl)-3H-isoindol-1-one as a validated hit compound for structure-activity relationship (SAR) expansion targeting Trypanosoma brucei phosphotransferase. The ortho-methyl substituent is essential for target engagement, as the para isomer shows no activity in this assay [1]. Use the compound to explore substitution vectors at the 3-position and aryl ring to improve potency beyond the initial IC50 of 25,000 nM while maintaining selectivity over mammalian G6PDH (IC50 > 25,000 nM) [2].

Regioisomeric Probe for CDK7 Inhibitor Discovery

Deploy 2-(2-methylphenyl)-3H-isoindol-1-one within a focused library of N-aryl isoindolin-1-ones to probe the impact of ortho-substitution on CDK7 docking scores. In silico benchmarking against 48 analogs demonstrates that only top-ranking ligands (docking scores up to −10.1 kcal/mol) progress to MD simulation validation [3]. The ortho isomer serves as a key SAR probe to define the steric tolerance of the CDK7 ATP-binding pocket.

Physicochemical and Conformational Benchmarking Standard

Use the ortho-substituted compound as a reference standard in comparative physicochemical profiling against the para-methyl regioisomer (CAS 4778-84-1). Despite identical molecular formula, molecular weight, and hydrogen-bonding capacity, the ortho-methyl group introduces steric hindrance that alters conformational dynamics and chromatographic behavior . This makes the compound valuable for developing isomer-resolved analytical methods and validating computational conformational models.

Synthetic Intermediate for 3-Substituted Derivatives

Employ 2-(2-methylphenyl)-3H-isoindol-1-one as a substrate for stereoselective synthesis of 3-substituted analogs via N-acyliminium ion cyclization or tandem 1,2-addition ring closure methodologies [4]. The ortho-methyl group can influence diastereoselectivity outcomes, providing an entry point for enantioselective synthesis of non-racemic 3-aryl-2,3-dihydro-1H-isoindol-1-ones.

Application
Selection Property
Validation Focus
Antitrypanosomal kinase SAR
Ortho-substituted hit with phosphotransferase activity
Potency enhancement and G6PDH selectivity profiling
CDK7 inhibitor docking probe
Regioisomeric isoindolin-1-one library member
Docking score progression and MD stability assessment
Conformational benchmarking standard
Ortho vs para steric reference pair
Conformational dynamics and isomer-specific analytics
3-Substituted derivative synthesis
Ortho-methyl as steric directing handle
Diastereoselectivity and enantioselective route development
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